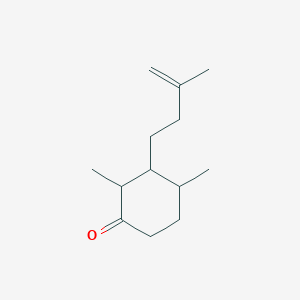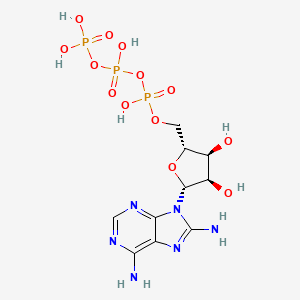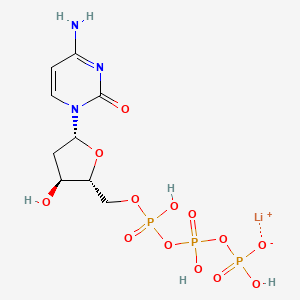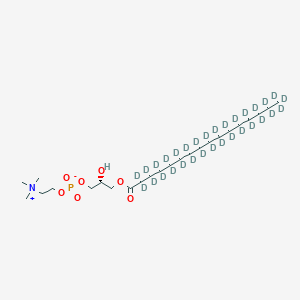![molecular formula C22H27N3O4S B11936724 (S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azeloprazole is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring. The synthetic route typically includes the reaction of 2-mercaptobenzimidazole with a substituted pyridine derivative, followed by oxidation to introduce the sulfoxide group .
Industrial Production Methods: Industrial production of azeloprazole involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Azeloprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in azeloprazole can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Sulfide form of azeloprazole.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Azeloprazole has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Studied for its efficacy in managing gastroesophageal reflux disease and other acid-related conditions.
Industry: Potentially used in the formulation of pharmaceuticals targeting acid suppression
Mecanismo De Acción
Azeloprazole works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach’s parietal cells. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole effectively reduces stomach acid production, providing relief from acid-related conditions .
Comparación Con Compuestos Similares
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Comparison: Azeloprazole is unique in its design to avoid metabolism by the hepatic enzyme CYP2C19, which is a common metabolic pathway for other proton pump inhibitors. This makes azeloprazole potentially more effective in individuals who are poor metabolizers of CYP2C19 substrates .
Propiedades
Fórmula molecular |
C22H27N3O4S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m0/s1 |
Clave InChI |
DWDKHTXMLSZGDL-PMERELPUSA-N |
SMILES isomérico |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@](=O)C3=NC4=CC=CC=C4N3 |
SMILES canónico |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)





![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

